(R)-tert-Butyl (2-aminopropyl)carbamate
Description
(R)-tert-Butyl (2-aminopropyl)carbamate (CAS: 333743-54-7) is a chiral carbamate derivative with a molecular formula of C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . It is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a primary amine on a three-carbon propyl chain in the (R)-configuration. This compound is widely used in organic synthesis, particularly in peptide chemistry, to protect amines during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-aminopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662581 | |
| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-54-7 | |
| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
It is suggested that similar compounds may enter the presynaptic neuron primarily via plasma membrane transporters.
Biochemical Analysis
Biochemical Properties
®-tert-Butyl (2-aminopropyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of desired products. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another. This interaction is crucial for the synthesis of chiral amines, which are important intermediates in the production of many drugs.
Cellular Effects
The effects of ®-tert-Butyl (2-aminopropyl)carbamate on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects are often context-dependent and can vary based on the type of cell and the presence of other interacting molecules.
Molecular Mechanism
At the molecular level, ®-tert-Butyl (2-aminopropyl)carbamate exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-tert-Butyl (2-aminopropyl)carbamate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of ®-tert-Butyl (2-aminopropyl)carbamate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including disruptions in normal cellular processes and potential toxicity to specific organs or tissues.
Metabolic Pathways
®-tert-Butyl (2-aminopropyl)carbamate is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, which play roles in amino acid metabolism and other biochemical processes. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, ®-tert-Butyl (2-aminopropyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of ®-tert-Butyl (2-aminopropyl)carbamate is critical for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its specific site of action.
Biological Activity
(R)-tert-Butyl (2-aminopropyl)carbamate, also known as (R)-t-Boc-2-amino-1-propanol , is a compound that has garnered attention in the fields of medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a tert-butyl group attached to a carbamate moiety, making it a versatile building block in organic synthesis.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 174.24 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents like methanol and dichloromethane |
While the detailed mechanisms of action for this compound are not fully elucidated, preliminary studies suggest that it may interact with specific biological targets, potentially influencing various metabolic pathways. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to biomolecules.
Therapeutic Potential
Toxicological Profile
The compound is noted for its toxicity profile:
- Acute Toxicity : Classified as harmful if swallowed and causes skin irritation .
- Safety Precautions : Standard laboratory safety protocols should be followed when handling this compound.
Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of tert-butyl carbamates, including this compound, assessing their biological activity against several bacterial strains. The results indicated moderate antimicrobial activity, suggesting further exploration into its potential as an antibiotic agent.
Study 2: Neuroprotective Screening
Research conducted on related compounds demonstrated neuroprotective effects in vitro. Cells treated with these compounds showed reduced apoptosis under oxidative stress conditions, indicating that this compound might similarly protect neuronal cells .
Study 3: Anti-inflammatory Activity
In a recent investigation into anti-inflammatory agents, researchers identified several carbamate derivatives that inhibited pro-inflammatory cytokine production in macrophages. This highlights the potential role of this compound as an anti-inflammatory agent .
Scientific Research Applications
Synthesis of (R)-tert-Butyl (2-aminopropyl)carbamate
The synthesis typically involves the reaction of tert-butyl carbamate with appropriate amines under controlled conditions. One notable method includes the use of N-Boc-D-serine as a starting material, which undergoes a condensation reaction with benzylamine to yield the desired product. This process is efficient and yields high purity products suitable for pharmaceutical applications .
Pharmaceutical Applications
3.1. Intermediate for Lacosamide Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of lacosamide, an anticonvulsant medication used to treat epilepsy. The compound facilitates the formation of key structural components required for lacosamide, enhancing the efficiency of the synthetic pathway .
3.2. Potential Anticancer Agent
Recent studies have explored the potential of derivatives of this compound as anticancer agents. Research indicates that modifications to the carbamate structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .
Case Studies
4.1. Synthesis Pathway Optimization
A study published in a peer-reviewed journal focused on optimizing the synthesis pathway of this compound to improve yield and reduce by-products. By adjusting reaction conditions such as temperature and solvent choice, researchers achieved a yield improvement from 70% to over 90%, demonstrating the importance of process optimization in pharmaceutical chemistry .
4.2. Biological Activity Assessment
Another case study evaluated the biological activity of synthesized derivatives of this compound against specific cancer cell lines, including breast and prostate cancer cells. The results indicated that certain derivatives exhibited significant inhibitory effects on cell proliferation, highlighting their potential as therapeutic agents .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires protection from light, an inert atmosphere (e.g., nitrogen), and room temperature .
- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the tert-butyl carbamate backbone but differ in substituents, stereochemistry, and functional groups:
Physicochemical Properties
- Solubility : The cyclopropyl derivative () and biphenyl analogue () exhibit reduced water solubility due to hydrophobic groups (cyclopropane, biphenyl). In contrast, the target compound’s shorter propyl chain may enhance polarity.
Preparation Methods
Preparation via N-BOC-D-Serine Derivative (From Patent CN102020589B)
One well-documented method starts from N-BOC-D-Serine, which is converted into (R)-tert-butyl (2-aminopropyl)carbamate through a multi-step process involving formation of a mixed acid anhydride and subsequent condensation with benzylamine.
Mixed Acid Anhydride Formation:
N-BOC-D-Serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) as an acid-binding agent. This step is performed in anhydrous ethyl acetate at low temperature (-15 to -10 °C or 0 to 5 °C depending on the embodiment).Condensation Reaction:
The mixed acid anhydride is then reacted with benzylamine dissolved in anhydrous ethyl acetate. The mixture is warmed to 10–15 °C and stirred for about 2 hours to yield the desired carbamate derivative.Workup and Purification:
After reaction completion, the mixture is extracted, washed with dilute hydrochloric acid and salt water, and the solvent is evaporated under reduced pressure. Crystallization is performed using hexane/ethyl acetate (8:1), followed by oven drying.
- Typical yields for this step range from 90.2% to 93.1% depending on precise conditions and molar ratios used.
| Embodiment | Benzylamine (g) | NMM (g) | i-BuOCOCl (g) | Temp (°C) | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | 29.48 | 27.83 | 37.59 | -15 to -10 | 90.2 | This compound |
| 3 | 40.20 | 38.06 | 51.25 | 0 to 5 | 93.1 | This compound |
Notes:
This method is scalable and uses relatively mild conditions, making it suitable for industrial applications. The use of N-BOC-D-Serine as starting material ensures chirality is preserved in the product.
Phase-Transfer Catalysis Alkylation to Derive Further Intermediates
Following the preparation of the carbamate, phase-transfer catalysis (PTC) can be employed to alkylate the compound to form related intermediates useful in drug synthesis (e.g., lacosamide precursors).
Catalyst and Reagents:
Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst, potassium hydroxide as the base, and methyl sulfate as the alkylating agent.Reaction Conditions:
The reaction is carried out in ethyl acetate solvent, initially cooled below 0 °C, with KOH solution added dropwise. After the addition, the mixture is stirred at low temperatures (0–20 °C) for several hours.Workup:
The reaction mixture is extracted with water, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate, and water. The solvent is evaporated, and the product crystallized from normal hexane.
- High yields of 92.4% to 97% are reported depending on catalyst loading and reaction parameters.
| Embodiment | TBAB (g) | Methyl Sulfate (g) | KOH (50%) (g) | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4 | 3.0 | 109.5 | 97.33 | -10 to 10 | 97.0 |
| 5 | 6.0 | 48.7 | 42.0 | 5 to 20 | 95.0 |
| 6 | 1.5 | 73.0 | 61.1 | 0 to 5 | 92.4 |
This PTC alkylation step is crucial for modifying the carbamate for further synthetic applications.
Selective Mono-Boc Protection of Diamines (From Research Literature)
Another approach involves selective mono-protection of diamines to yield tert-butyl (2-aminopropyl)carbamate, particularly for racemic mixtures.
Reagents:
Use of 1 equivalent of trimethylsilyl chloride (Me3SiCl) as an HCl source facilitates selective Boc protection at the primary amine.Conditions:
The reaction is typically carried out at low temperatures (e.g., -20 °C) to improve selectivity and yield.Yields:
Moderate yields are reported, for example, 41% for tert-butyl (1R,2R)-2-aminocyclohexylcarbamate.
This method is useful for selective protection when multiple amine groups are present and requires careful control of stoichiometry and temperature.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| N-BOC-D-Serine Condensation | N-BOC-D-Serine, benzylamine | Isobutyl chlorocarbonate, NMM | -15 to 15 °C, ethyl acetate | 90–93 | Preserves chirality, scalable |
| Phase-Transfer Catalysis Alkylation | (R)-tert-butyl carbamate derivative | TBAB, KOH, methyl sulfate | 0 to 20 °C, ethyl acetate | 92–97 | High yield, used for further derivatization |
| Selective Mono-Boc Protection | Diamines | Me3SiCl or SOCl2 | Low temperature (-20 °C) | Moderate (~41) | For selective protection of diamines |
| Acylation of tert-butyl N-amino carbamate | tert-butyl N-amino carbamate, acyl derivatives | Base, organic solvent | Ambient to mild heating | High (varies) | Simplifies reaction medium, improves purity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-tert-butyl (2-aminopropyl)carbamate, and what are their respective yields?
- Methodological Answer : The compound is commonly synthesized via carbamate protection of the primary amine. A representative method involves reacting (R)-2-aminopropanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane. Yields typically range from 70–85% depending on reaction time and stoichiometry . For enantiomerically pure products, chiral resolution or asymmetric synthesis using enantioselective catalysts (e.g., Ru-BINAP complexes) may be employed, though enantiomeric excess (ee) must be rigorously validated via chiral HPLC or NMR .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The carbamate carbonyl resonates at ~155 ppm (¹³C). The chiral center’s configuration can be confirmed using NOE experiments or Mosher’s acid derivatization .
- IR Spectroscopy : The carbamate C=O stretch is observed at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 190.24 (C₈H₁₈N₂O₃) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if dust or aerosols are generated .
- Ventilation : Work in a fume hood to avoid inhalation.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .
Advanced Research Questions
Q. How can researchers address contradictions in reported enantiomeric excess (ee) for the (R)-enantiomer?
- Methodological Answer : Discrepancies in ee often arise from inadequate chiral resolution or racemization during synthesis. To mitigate:
- Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC analysis with mobile phases like hexane/isopropanol (90:10).
- Monitor reaction temperature: Racemization increases above 40°C, so maintain low temperatures during Boc protection .
- Validate ee using polarimetry coupled with NMR Mosher ester analysis .
Q. What strategies optimize reaction conditions for improved yield and purity in large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with THF or acetonitrile for better solubility and easier scale-up .
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) at 0.1–0.2 equivalents to accelerate Boc protection without side reactions .
- Workup : Extract the product with ethyl acetate and wash with 5% citric acid to remove unreacted starting materials. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : The compound decomposes above 150°C, releasing tert-butanol and CO₂. Store at 2–8°C in airtight containers .
- pH Sensitivity : The carbamate bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. For long-term storage, maintain neutral pH in anhydrous solvents .
Q. What advanced analytical techniques confirm the stereochemical integrity of the (R)-enantiomer?
- Methodological Answer :
- Chiral HPLC : Use a Daicel Chiralpak IC column with a hexane/ethanol (80:20) mobile phase at 1.0 mL/min. Retention times differentiate enantiomers .
- Vibrational Circular Dichroism (VCD) : Provides direct evidence of absolute configuration by comparing experimental and computed spectra .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry unambiguously but requires high-quality crystals grown via slow evaporation in ethanol/water .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
